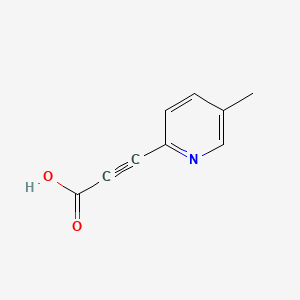
3-(5-Methylpyridin-2-yl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylpyridin-2-yl)propiolic acid is an organic compound with a unique structure that combines a pyridine ring with a propiolic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyridin-2-yl)propiolic acid typically involves the coupling of a pyridine derivative with a propiolic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the Ugi four-component reaction, which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid derivative to form the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
3-(5-Methylpyridin-2-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
3-(5-Methylpyridin-2-yl)propiolic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(5-Methylpyridin-2-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit certain kinases or interact with DNA to exert its effects .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: This compound is structurally similar but contains a bromomethyl group instead of a propiolic acid moiety.
2-Fluoro-4-methylpyridine: Another related compound, differing by the presence of a fluorine atom and a methyl group on the pyridine ring.
Uniqueness
3-(5-Methylpyridin-2-yl)propiolic acid is unique due to the presence of both a pyridine ring and a propiolic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
3-(5-methylpyridin-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,1H3,(H,11,12) |
InChIキー |
XQLYYSYOJRLDQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


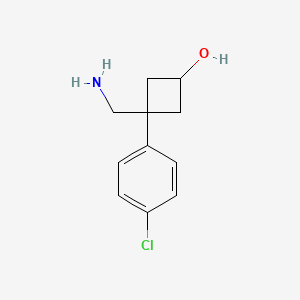
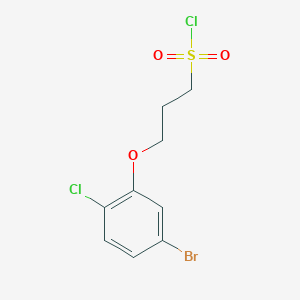

![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
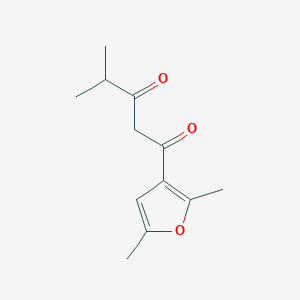
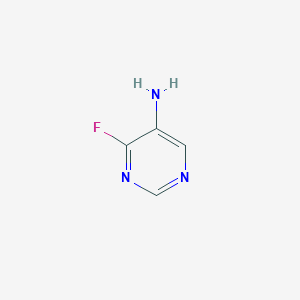
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
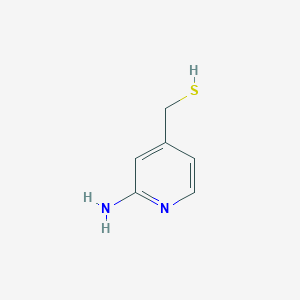
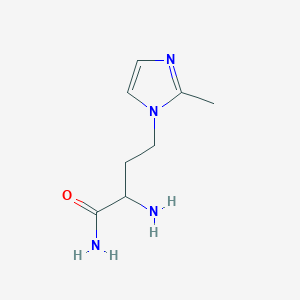
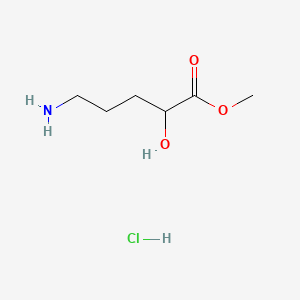
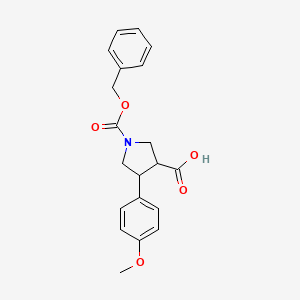
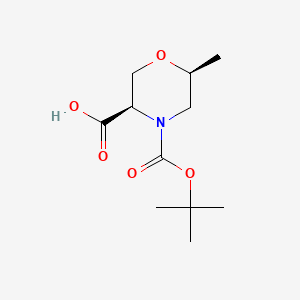

![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
